REACTION_SMILES
|
[CH3:24][O:25][c:26]1[c:27]([O:28][CH3:29])[cH:30][cH:31][cH:32][cH:33]1.[CH3:34][O:35][c:36]1[c:37]([O:38][CH3:39])[cH:40][c:41]([C:42](=[O:43])[OH:44])[cH:45][cH:46]1.[NH2:1][c:2]1[c:3]([C:4](=[O:5])[c:6]2[cH:7][c:8]([O:14][CH3:15])[c:9]([O:12][CH3:13])[cH:10][cH:11]2)[cH:16][c:17]([O:22][CH3:23])[c:18]([O:20][CH3:21])[cH:19]1>>[cH:2]1[c:3]([C:4](=[O:5])[c:6]2[cH:7][c:8]([O:14][CH3:15])[c:9]([O:12][CH3:13])[cH:10][cH:11]2)[cH:16][c:17]([O:22][CH3:23])[c:18]([O:20][CH3:21])[cH:19]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccccc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C(=O)O)cc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C(=O)c2cc(OC)c(OC)cc2N)cc1OC
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(=O)c2ccc(OC)c(OC)c2)cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |